3-Chloro-4-fluoro-benzamidine hydrochloride
Overview
Description
3-Chloro-4-fluoro-benzamidine hydrochloride is a chemical compound with the CAS Number: 477844-52-3 . It has a molecular weight of 209.05 and its IUPAC name is 3-chloro-4-fluorobenzenecarboximidamide hydrochloride . The compound is a white solid .
Molecular Structure Analysis
The molecular formula of this compound is C7H7Cl2FN2. The InChI code for this compound is 1S/C7H6ClFN2.ClH/c8-5-3-4 (7 (10)11)1-2-6 (5)9;/h1-3H, (H3,10,11);1H .Physical and Chemical Properties Analysis
This compound is a white solid .Scientific Research Applications
Synthesis and Spectroscopic Properties
Compounds structurally related to 3-Chloro-4-fluoro-benzamidine hydrochloride have been synthesized and characterized for their spectroscopic properties and potential antipathogenic activity. For instance, thiourea derivatives containing halogen atoms such as chlorine and fluorine have shown significant anti-microbial and antibiofilm properties, particularly against strains like Pseudomonas aeruginosa and Staphylococcus aureus (Limban, Marutescu, & Chifiriuc, 2011). These findings suggest the potential of halogenated benzamidine derivatives in developing novel anti-microbial agents.
Materials Science
In the field of materials science, soluble fluoro-polyimides have been synthesized using fluorine-containing aromatic diamine, indicating the role of fluorinated compounds in creating materials with excellent thermal stability, low moisture absorption, and high hygrothermal stability (Xie, Liu, Zhou, Zhang, He, & Yang, 2001). These materials are critical for advanced applications in electronics, aerospace, and other high-performance fields.
Biological Activity
Research into the biological activity of fluorinated compounds, including those related to this compound, has uncovered their potential as histone deacetylase inhibitors for use as positron emission tomography (PET) imaging agents. This application is particularly relevant for the diagnosis of dementia, showcasing the importance of fluorinated benzamidine derivatives in medical diagnostics and therapeutic research (Chen, Hsiao, Li, Tsai, Feng, Chang, Yu, & Shiue, 2018).
Chemical Analysis
In chemical analysis, the development of methods for the synthesis and characterization of fluorinated compounds, including those structurally related to this compound, plays a crucial role. For example, the analysis of fluorinated histone deacetylase inhibitors using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) exemplifies the advanced analytical techniques employed to study the metabolism and biochemical behavior of such compounds (Chen et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
3-chloro-4-fluorobenzenecarboximidamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFN2.ClH/c8-5-3-4(7(10)11)1-2-6(5)9;/h1-3H,(H3,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULILWMICXIRTJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=N)N)Cl)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369628 | |
Record name | 3-Chloro-4-fluorobenzene-1-carboximidamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40369628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
477844-52-3 | |
Record name | 3-Chloro-4-fluorobenzene-1-carboximidamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40369628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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